3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
Description
This compound features a bicyclic isoindole-1,3-dione core fused with a hexahydro ring system, linked to an azetidine-carboxamide scaffold substituted with a thiophen-2-ylmethyl group. The isoindol-dione moiety is known for its electron-withdrawing properties and conformational rigidity, which can enhance binding affinity to biological targets. The azetidine ring introduces a compact, saturated heterocycle that improves metabolic stability compared to larger ring systems. The thiophene substituent may contribute to π-π interactions in target binding.
Properties
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15-13-5-1-2-6-14(13)16(22)20(15)11-9-19(10-11)17(23)18-8-12-4-3-7-24-12/h1-4,7,11,13-14H,5-6,8-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFOJNFLGHMPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the isoindoline core.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways involved in disease.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- Heterocyclic Substituents : The thiophene group in the target compound may offer enhanced electron-rich interactions compared to the furan in ’s analog. Thiophene’s higher aromaticity and sulfur atom could improve hydrophobic interactions in biological systems .
- Substituent Bulk : The terphenyl group in ’s compound introduces steric hindrance and hydrophobicity, which may limit solubility but improve binding to hydrophobic enzyme pockets .
Computational Similarity and Bioactivity Correlation
- Tanimoto/Dice Metrics : Molecular similarity analysis () indicates moderate similarity (Tanimoto >0.6) between the target compound and ’s analog due to shared isoindol-dione and carboxamide groups. Lower similarity (<0.4) is expected with terphenyl derivatives () due to structural divergence .
- Thiadiazole derivatives () show strong HepG2 activity, hinting that azetidine-thiophene analogs may share similar targets .
Structure-Activity Relationship (SAR) Insights
- Isoindol-Dione Role : Derivatives with electron-withdrawing groups (e.g., dioxo) exhibit enhanced binding to ATP pockets in kinases, as seen in ’s terphenyl analog .
- Azetidine vs. Larger Rings : Azetidine’s smaller size may improve blood-brain barrier penetration compared to benzothiophene or terphenyl systems, though this requires validation .
- Thiophene vs. Furan : Thiophene’s sulfur atom could confer redox activity or metabolic stability advantages over furan’s oxygen .
Research Findings and Gaps
- Antitumor Potential: While the target compound lacks direct bioactivity data, analogs like ’s thiadiazole derivative (IC₅₀ = 2.94 µM against HepG2) suggest a promising starting point for testing .
- Synthetic Challenges : The hexahydro isoindol-dione core may require multi-step synthesis, contrasting with simpler thiadiazole preparations in .
- Computational Predictions : Molecular dynamics simulations () could predict binding modes, particularly for kinases or proteases .
Biological Activity
The compound 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be classified as an isoindole derivative with a thiophene substituent. Its structural formula is represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.39 g/mol |
| Melting Point | 91–93 °C |
| Purity | >95% |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the isoindole core followed by the introduction of the thiophene moiety through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
-
Mechanisms of Action : The compound may exert its anticancer effects through various mechanisms including:
- Induction of apoptosis in cancer cells.
- Inhibition of key enzymes involved in cell proliferation.
- Disruption of tubulin polymerization leading to cell cycle arrest.
-
Case Studies :
- A study conducted on a series of isoindole derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., HepG-2 and A-549) with IC50 values comparable to established chemotherapeutics like cisplatin .
- Molecular docking studies suggest that the compound binds effectively to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
Antimicrobial Activity
Compounds containing thiophene rings are known for their antimicrobial properties. The biological activity profile indicates:
- In Vitro Testing : The compound has shown promising results against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential use as an antimicrobial agent .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
